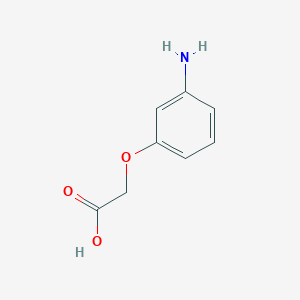

(3-Aminophenoxy)acetic acid

Description

The exact mass of the compound (3-Aminophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Aminophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWJQYPZFXSJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978373 | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-24-4 | |

| Record name | 2-(3-Aminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (3-Aminophenoxy)acetic Acid – Structural Properties and Synthetic Utility

The following technical guide provides an in-depth analysis of (3-Aminophenoxy)acetic acid, structured for researchers and drug development professionals.

[1][2]Executive Summary

(3-Aminophenoxy)acetic acid (CAS: 6274-24-4) is a bifunctional aromatic building block characterized by a meta-substituted aniline core tethered to a glycolic acid moiety via an ether linkage.[2][3] Its molecular formula,

Chemical Identity & Structural Analysis[3][4][5]

The structural integrity of (3-Aminophenoxy)acetic acid relies on the stability of the ether linkage and the electronic interplay between the electron-donating amino group and the phenoxyacetic acid tail.

Physicochemical Profile[3]

| Property | Value | Technical Note |

| Molecular Formula | Unsaturation Degree = 5 (Benzene ring + Carboxyl) | |

| Molecular Weight | 167.16 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD) |

| CAS Number | 6274-24-4 | Distinct from isomer (4-Aminophenoxy)acetic acid |

| Physical State | Solid | Typically off-white to beige crystalline powder |

| Predicted pKa | ~4.1 (COOH), ~3.8 (Aniline | Zwitterionic character possible at neutral pH |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 3 | Ether oxygen, Carbonyl oxygen, Amine nitrogen |

Structural Conformational Analysis

The molecule adopts a conformation where the oxyacetic acid tail allows for flexibility, enabling the carboxylate to participate in bidentate interactions within enzyme active sites. The meta positioning of the amine ensures that it remains electronically coupled to the ring but sterically distinct from the acid tail, preventing intramolecular cyclization (lactamization) that is common in ortho isomers.

Synthetic Methodologies

Synthesizing (3-Aminophenoxy)acetic acid requires careful control of regioselectivity. Direct alkylation of 3-aminophenol presents a competitive challenge between O-alkylation (desired) and N-alkylation (undesired).

Route A: The Nitro-Reduction Pathway (High Fidelity)

This is the preferred industrial and laboratory method. It utilizes the electron-withdrawing nitro group to prevent N-alkylation during the ether formation step, followed by a selective reduction.

Step 1: Williamson Ether Synthesis

-

Reactants: 3-Nitrophenol + Chloroacetic acid (or Ethyl bromoacetate).

-

Conditions: Basic media (KOH/NaOH), reflux in water/ethanol.

-

Mechanism: The phenoxide ion displaces the halide. The nitro group deactivates the ring but ensures no competing amine nucleophile is present.

Step 2: Chemoselective Reduction

-

Reactants: (3-Nitrophenoxy)acetic acid +

/Pd-C or Fe/HCl. -

Conditions: Mild hydrogenation to preserve the ether linkage.

-

Outcome: Quantitative conversion of

to

Route B: Direct Alkylation (Optimization Required)

Direct reaction of 3-aminophenol with chloroacetic acid is feasible but requires strict pH control (keeping the amine protonated) or the use of protecting groups (e.g., N-Boc-3-aminophenol) to favor O-alkylation.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the preferred Nitro-Reduction pathway versus the risks of direct alkylation.

Figure 1: Comparative synthetic pathways. The blue/green path (top) represents the high-fidelity nitro-reduction route, avoiding the N-alkylation side reactions (red/dashed) inherent to starting with the free amine.

Pharmaceutical Applications & Reactivity[6][7]

Drug Discovery Scaffolds

(3-Aminophenoxy)acetic acid serves as a "linker-scaffold" in medicinal chemistry.

-

Diabetes (GK/PPAR

): It is a documented reactant in the synthesis of pyrimidinylaminothiazoles.[4] The carboxylic acid mimics the polar head group required for PPAR -

Peptidomimetics: The molecule acts as a constrained amino acid analogue, introducing a specific distance and angle between the peptide backbone (via the amine) and side-chain interactions (via the carboxyl).

Orthogonal Reactivity Protocol

To utilize this molecule effectively in library synthesis, researchers must exploit its orthogonal reactivity:

-

Amine Functionalization:

-

Acylation: Reacts with acid chlorides to form amides.

-

Reductive Amination: Reacts with aldehydes to form secondary amines.

-

Diazotization: Conversion to diazonium salts for Sandmeyer reactions (introducing halogens or cyano groups at the 3-position).

-

-

Carboxyl Functionalization:

-

Esterification: Formation of methyl/ethyl esters for prodrug strategies.

-

Amide Coupling: Standard EDC/NHS coupling to attach the acid tail to other pharmacophores.

-

Analytical Characterization

Validating the identity of (3-Aminophenoxy)acetic acid requires specific spectroscopic markers.

Predicted NMR Spectroscopy ( )

| Nucleus | Shift ( | Multiplicity | Assignment |

| 12.0 - 13.0 | Broad Singlet | Carboxylic Acid ( | |

| 6.8 - 7.0 | Triplet (approx) | Aromatic C5- | |

| 6.1 - 6.3 | Multiplet | Aromatic C2, C4, C6 (Ortho/Para to amine) | |

| 4.8 - 5.2 | Broad Singlet | Amine ( | |

| 4.55 | Singlet | Methylene ( | |

| 170.5 | Singlet | Carbonyl ( | |

| 158.8 | Singlet | Aromatic C-O (Ipso) | |

| 149.5 | Singlet | Aromatic C-N (Ipso) | |

| 64.8 | Singlet | Methylene ( |

Mass Spectrometry

-

Ionization: ESI+ or ESI-

-

Molecular Ion:

; -

Fragmentation: Loss of

(44 Da) is a characteristic fragmentation pathway for the carboxylic acid moiety.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235515, (3-Aminophenoxy)acetic acid. Retrieved from [Link][3]

-

SpectraBase. (2025).[3][5] NMR and Spectral Data for Phenoxyacetic Acid Derivatives. Retrieved from [Link]

Sources

(3-Aminophenoxy)acetic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of (3-Aminophenoxy)acetic Acid

Abstract

(3-Aminophenoxy)acetic acid is a valuable chemical intermediate, primarily utilized in the synthesis of diverse pharmaceutical agents and other specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid, an ether linkage, and an amino group, offers versatile reaction sites for building more complex molecules. This guide provides a detailed examination of the principal synthetic pathways for (3-Aminophenoxy)acetic acid, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, compare the strategic advantages of each route, and provide field-proven experimental protocols.

Introduction and Strategic Overview

The synthesis of (3-Aminophenoxy)acetic acid (C₈H₉NO₃, MW: 167.16 g/mol ) presents an interesting challenge in regioselectivity and functional group compatibility.[2] Two primary and logically distinct strategies dominate its preparation. The choice between them hinges on factors such as starting material availability, cost, scalability, and tolerance for multi-step procedures.

-

Pathway A: Direct O-Alkylation. This is the most direct route, commencing with 3-aminophenol and installing the acetic acid moiety via a Williamson ether synthesis. Its success is contingent on selectively alkylating the hydroxyl group in the presence of a nucleophilic amino group.

-

Pathway B: Nitro-Precursor Route. This pathway begins with 3-nitrophenol, first performing the ether synthesis to create (3-nitrophenoxy)acetic acid, followed by the chemical reduction of the nitro group to the target amine. This circumvents the selectivity issue of Pathway A but introduces an additional synthetic step.

This document will dissect each pathway, providing the causal logic behind experimental choices and detailed procedural frameworks.

Pathway A: Direct O-Alkylation of 3-Aminophenol

This pathway leverages the classic Williamson ether synthesis, a robust and widely understood Sɴ2 reaction.[3][4][5][6] The core transformation involves the reaction of the phenoxide ion of 3-aminophenol with an acetic acid synthon, typically chloroacetic acid.

Mechanistic Considerations and Selectivity

The reaction proceeds via nucleophilic attack of the 3-aminophenoxide ion on the electrophilic carbon of chloroacetic acid.

Figure 1: Mechanism of Direct O-Alkylation.

Expertise & Causality: The Selectivity Challenge

3-Aminophenol possesses two nucleophilic sites: the hydroxyl (-OH) and the amino (-NH₂) groups. The primary challenge is to ensure O-alkylation occurs preferentially over N-alkylation.

-

Role of the Base: The reaction is conducted in a basic medium (e.g., NaOH, K₂CO₃). The base's primary role is to deprotonate the phenolic hydroxyl group (pKa ≈ 10), which is significantly more acidic than the ammonium conjugate acid of the amino group (pKa ≈ 4.3). This creates the phenoxide ion, a much stronger nucleophile than the neutral amino group.[7]

-

Nucleophilicity: Under these alkaline conditions, the concentration and nucleophilicity of the phenoxide far exceed that of the amine, driving the reaction toward the desired O-alkylated product. While N-alkylation is possible, it is kinetically disfavored.

Experimental Protocol: Direct O-Alkylation

This protocol is a representative synthesis adapted from established chemical principles.

Materials:

-

3-Aminophenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution is obtained. This step generates the sodium 3-aminophenoxide in situ.

-

Alkylation: In a separate beaker, carefully dissolve chloroacetic acid (1.1 eq) in water and neutralize it with sodium hydroxide. Slowly add this sodium chloroacetate solution to the phenoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification & Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~3.5-4.0. The product will precipitate as a zwitterion.

-

Purification: Filter the crude product and wash with cold water to remove inorganic salts. Recrystallize the solid from a water/ethanol mixture to yield pure (3-Aminophenoxy)acetic acid.[8][9]

Pathway B: The Nitro-Precursor Route

This two-step approach offers an alternative that bypasses the selectivity issues inherent in Pathway A. It involves the O-alkylation of 3-nitrophenol, followed by the reduction of the nitro group.

Step 1: Synthesis of (3-Nitrophenoxy)acetic acid

This step is also a Williamson ether synthesis, but the starting material, 3-nitrophenol, lacks the competing amino nucleophile. The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

Figure 2: Overview of the Nitro-Precursor Pathway.

The experimental protocol is analogous to that described in section 2.2, substituting 3-nitrophenol for 3-aminophenol.

Step 2: Reduction of (3-Nitrophenoxy)acetic acid

The conversion of the aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[10] Several reliable methods exist, with the choice often dictated by laboratory capabilities and cost.

Expertise & Causality: Choice of Reducing Agent

-

Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas efficiently reduces the nitro group.[11] It typically proceeds with high yield and simple workup (catalyst filtration). However, it requires specialized high-pressure hydrogenation equipment.

-

Metal-Acid Systems: A more common and economical approach involves using an easily oxidized metal in an acidic medium.[12]

-

Iron in Acetic or Hydrochloric Acid (Fe/CH₃COOH or Fe/HCl): This is a classic, inexpensive, and effective method.[13][14] Iron powder acts as the electron donor, and the acid activates the metal surface and serves as a proton source. This system is known for its good functional group tolerance.[13]

-

Tin or Tin(II) Chloride in HCl (Sn/HCl or SnCl₂/HCl): Another highly effective system, though tin salts can be more problematic from an environmental and workup perspective.[10]

-

Experimental Protocol: Nitro Group Reduction (Fe/Acetic Acid)

Materials:

-

(3-Nitrophenoxy)acetic acid

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Water

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: To a solution of (3-Nitrophenoxy)acetic acid (1.0 eq) in a mixture of water and glacial acetic acid, add iron powder (3.0-4.0 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reduction: Heat the suspension to 80-90 °C and stir vigorously for 2-3 hours. The color of the mixture will change as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

-

Workup - Part 1 (Filtration): Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake with hot acetic acid or ethanol.

-

Workup - Part 2 (Isolation): Evaporate the solvent from the filtrate under reduced pressure.[15] The residue will contain the product and excess acetic acid. Add cold water to the residue.

-

Neutralization & Purification: Slowly neutralize the solution with saturated sodium bicarbonate until the pH is approximately 7. The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from water/ethanol can be performed for higher purity.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Direct O-Alkylation | Pathway B: Nitro-Precursor Route |

| Starting Material | 3-Aminophenol | 3-Nitrophenol |

| Number of Steps | One | Two |

| Key Challenge | Regioselectivity (O- vs. N-alkylation) | Handling of nitro-compounds, metal waste |

| Typical Yield | Good to Excellent | Good to Excellent (per step) |

| Scalability | Highly scalable | Highly scalable, though metal sludge can be an issue |

| Advantages | More atom-economical, shorter route | Avoids selectivity issues, straightforward reactions |

| Disadvantages | Potential for N-alkylated side products | Longer process, generates more waste (metal salts) |

Conclusion

Both the direct O-alkylation of 3-aminophenol and the nitro-precursor route are viable and robust methods for synthesizing (3-Aminophenoxy)acetic acid.

-

For laboratory-scale synthesis where starting materials are readily available, the direct O-alkylation (Pathway A) is often preferred due to its conciseness. Careful control of reaction conditions is sufficient to ensure high selectivity for the desired product.

-

For industrial-scale production or situations where absolute avoidance of N-alkylated impurities is critical, the nitro-precursor route (Pathway B) provides a more controlled, albeit longer, alternative. The reduction of nitroarenes using iron is an inexpensive and well-established industrial process.[16]

The optimal choice ultimately depends on a careful evaluation of project-specific requirements, including purity specifications, cost constraints, available equipment, and environmental considerations.

References

- IS MUNI. Synthesis of 3-nitroacetophenone.

- Google Patents. Industrial preparation method for 3-amino phenylacetic acid.

- Google Patents. Method for synthesizing phenoxyacetic acid derivative.

- Eureka | Patsnap. Industrial preparation method for 3-amino phenylacetic acid.

- Chemistry Steps. Williamson Ether Synthesis.

- Google Patents. Technique for synthesizing o-chloroacetaminophenol.

- J&K Scientific LLC. Williamson Ether Synthesis.

- Google Patents. Method for the manufacture of 3-aminophenol.

- Wikipedia. Williamson ether synthesis.

- Organic Syntheses Procedure. p-AMINOPHENYLACETIC ACID.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- ChemicalBook. 3-AMINO-PHENOXY-ACETIC ACID.

- Synthetic Communications. Improved Synthesis of 3-Nitrophenylacetic Acid.

- ResearchGate. (PDF) Selective alkylation of aminophenols.

- Common Conditions. Nitro Reduction.

- ChemicalBook. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis.

- Google Patents. Process for purifying tryptophan.

- Wikipedia. Reduction of nitro compounds.

- SYNLETT. Spotlight 346.

- PubChem - NIH. (3-Aminophenoxy)acetic acid.

- YouTube. Williamson Ether Synthesis Reaction Mechanism.

- PubMed. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation.

- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Google Patents. Method for reducing aromatic nitro groups.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- Google Patents. Method for the manufacture of 3-aminophenol.

- ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?.

- University of Michigan. Selective alkylation of aminophenols.

- Benchchem. Common side products in the reduction of 3'-nitroacetophenone.

- ResearchGate. How can I remove acetic acid from water when the product contained is an aromatic amine?.

- PubMed. Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products.

- Google Patents. Process for purifying acetic acid.

- ChemicalBook. 3-Aminophenol synthesis.

- Santa Cruz Biotechnology. (3-Aminophenyl)acetic Acid.

- Chemsrc. 3-Aminophenylacetic acid.

Sources

- 1. 3-AMINO-PHENOXY-ACETIC ACID | 6274-24-4 [chemicalbook.com]

- 2. (3-Aminophenoxy)acetic acid | C8H9NO3 | CID 235515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]

- 8. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

potential uses of (3-Aminophenoxy)acetic acid in medicinal chemistry

[1]

Executive Summary

(3-Aminophenoxy)acetic acid (3-APAA) represents a high-value bifunctional scaffold in modern drug discovery.[1] Structurally characterized by a meta-substituted aniline linked to an oxyacetic acid moiety, it serves as a robust pharmacophore precursor and a versatile linker.[1] Its utility spans from the development of PPAR agonists and integrin antagonists to its role as a rigidified spacer in PROTAC (Proteolysis Targeting Chimera) design.[1] This guide provides a technical deep-dive into its physicochemical properties, synthetic protocols, and application strategies in lead optimization.

Part 1: Structural Analysis & Pharmacophore Properties[1]

Physicochemical Profile

Understanding the physical parameters of 3-APAA is critical for predicting its behavior in biological assays and synthetic workflows.[1]

| Property | Value | biological/Synthetic Implication |

| Molecular Weight | 167.16 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP (Octanol/Water) | ~0.78 - 0.8 | High water solubility; lowers lipophilicity in final drug candidates.[1] |

| pKa (Carboxyl) | ~3.8 - 4.1 | Exists as anion at physiological pH; mimics Asp/Glu residues.[1] |

| pKa (Aniline) | ~3.5 - 4.0 | Weak base; reduced nucleophilicity compared to alkyl amines, requiring activated electrophiles for coupling.[1] |

| Topological Polar Surface Area | 66.4 Ų | Well within the range for oral bioavailability (<140 Ų).[1] |

The "Meta" Advantage

The meta-substitution pattern is not arbitrary.[1] Unlike para-isomers, which create linear vectors, the meta-orientation of 3-APAA introduces a "kink" in the molecular geometry (approx. 120° bond angle). This structural feature is crucial for:

Part 2: Synthetic Utility & Library Generation

3-APAA acts as a divergent synthetic hub.[1] The aniline nitrogen allows for the introduction of "tail" regions (hydrophobic domains), while the carboxylic acid serves as the "head" group (polar interactions) or anchoring point.

Validated Synthetic Protocol

Objective: Synthesis of (3-Aminophenoxy)acetic acid from 3-nitrophenol.[1] Rationale: Direct alkylation of 3-aminophenol often leads to mixed N- and O-alkylation.[1] The nitro-route ensures exclusive O-alkylation followed by chemoselective reduction.[1]

Step 1: O-Alkylation

-

Reagents: 3-Nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

-

Procedure: Dissolve 3-nitrophenol in aqueous NaOH. Add chloroacetic acid solution dropwise at 80°C. Reflux for 4 hours.

-

Workup: Acidify to pH 1 with HCl. The product, (3-nitrophenoxy)acetic acid, precipitates. Filter and recrystallize from water/ethanol.[1]

Step 2: Nitro Reduction (Iron/Acid Method) Why this method? It avoids catalytic hydrogenation issues if other reducible groups (halogens) are present in derivatives.[1]

-

Reagents: (3-Nitrophenoxy)acetic acid, Iron powder (Fe), Acetic acid, Ethanol/Water.[1]

-

Procedure: Suspend nitro compound in EtOH/H2O (3:1). Add Fe powder (3 eq) and catalytic acetic acid.[1] Reflux for 2 hours.

-

Isolation (Critical): The product is zwitterionic.

Visualizing the Synthetic Divergence

The following diagram illustrates how 3-APAA serves as a central hub for generating diverse chemical libraries.

Figure 1: Synthetic divergence map showing the transformation of the 3-APAA core into three distinct medicinal chemistry classes.

Part 3: Therapeutic Applications & Case Studies

PPAR Agonists (Metabolic Disease)

Phenoxyacetic acid derivatives are the structural hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates).[1]

-

Mechanism: The carboxylic acid head group forms a critical ionic interaction with the Tyr473/His449 residues in the PPAR Ligand Binding Domain (LBD).

-

Role of 3-APAA: The meta-amino group allows for the attachment of bulky lipophilic "tails" (often phenyl-sulfonamides or benzamides) that occupy the large hydrophobic pocket of PPAR-delta or PPAR-gamma.[1]

-

SAR Insight: Substitution at the 3-position (meta) often yields partial agonists, which have a safer side-effect profile compared to full agonists.[1]

Integrin Antagonists (VLA-4 / α4β1)

In the design of VLA-4 antagonists (for asthma and MS), the pharmacophore requires:

-

A carboxylic acid (mimicking Asp in VCAM-1).[1]

-

A spacer.[1]

-

A hydrophobic cap (often a urea or acyl group).[1]

-

Application: 3-APAA serves as a rigidified mimic of the amino acid spacer.[1] The ether oxygen provides a hydrogen bond acceptor that can interact with the metal ion-dependent adhesion site (MIDAS) or adjacent residues, enhancing potency over simple alkyl linkers.

PROTAC Linkers

In Targeted Protein Degradation, the linker's physicochemical properties determine the ternary complex stability.

-

Rigidity: 3-APAA provides a semi-rigid aromatic linker, reducing the entropic penalty of binding compared to flexible PEG chains.

-

Vector: The meta geometry directs the E3 ligase ligand and the Warhead at a specific angle, potentially improving degradation efficiency for difficult targets.

Part 4: Experimental Protocols

General Amide Coupling Procedure (Library Synthesis)

Context: Coupling 3-APAA (as the amine) with a carboxylic acid (R-COOH) to generate a library.[1]

-

Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at RT.[1]

-

Note: Pre-activation is crucial because the aniline of 3-APAA is less nucleophilic.[1]

-

-

Coupling: Add (3-Aminophenoxy)acetic acid (1.0 eq). Optional: Protect the carboxylic acid of 3-APAA as a methyl ester if solubility is an issue, then hydrolyze later. However, with HATU, the zwitterion can often be reacted directly if solubilized with excess base.

-

Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and Brine. Dry over Na2SO4.[1]

SAR Logic Flow

The following diagram details the Structure-Activity Relationship (SAR) logic when optimizing 3-APAA derivatives.

Figure 2: SAR optimization strategy for 3-APAA derivatives, highlighting modifiable domains and bioisosteric replacements.

References

-

PubChem Compound Summary. (2024). (3-Aminophenoxy)acetic acid.[1][2] National Center for Biotechnology Information.[1] Link[1]

-

Evans, K. A., et al. (2011).[1][3] Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Link

-

ChemicalBook. (2024).[1] Synthesis and properties of (3-Aminophenoxy)acetic acid. Link

-

Maltarollo, V. G., et al. (2016).[1] Understanding PPAR-δ affinity & selectivity. Future Medicinal Chemistry. Link

An In-depth Technical Guide to the Solubility of (3-Aminophenoxy)acetic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physical property that dictates its fate from discovery to application. For a molecule like (3-Aminophenoxy)acetic acid, a versatile building block in medicinal chemistry, a thorough understanding of its solubility profile across a range of solvents is not merely academic—it is a critical determinant for successful formulation, bioavailability, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility of (3-Aminophenoxy)acetic acid, offering both theoretical insights and practical, field-proven methodologies for its determination and interpretation.

Physicochemical Profile of (3-Aminophenoxy)acetic Acid

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. (3-Aminophenoxy)acetic acid is an amphiphilic molecule, possessing both polar and non-polar characteristics, which suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[2] |

| Molecular Weight | 167.16 g/mol | PubChem[2] |

| XLogP3 | 0.8 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| pKa (predicted) | ~4.1 (acidic), ~4.2 (basic) | Chemicalize |

The positive XLogP3 value of 0.8 suggests a slight preference for lipophilic environments over aqueous media.[2][3][4] However, the presence of a carboxylic acid and an amino group, both capable of ionization, indicates that the solubility of (3-Aminophenoxy)acetic acid will be highly dependent on the pH of the aqueous medium. The molecule's capacity for hydrogen bonding, with two donor and four acceptor sites, further implies that its interaction with protic solvents will be a significant factor in its dissolution.[2]

Factors Influencing the Solubility of (3-Aminophenoxy)acetic Acid

The solubility of (3-Aminophenoxy)acetic acid is not a static value but is influenced by a confluence of factors. A comprehensive understanding of these variables is essential for any researcher working with this compound.

-

pH of the Medium : As an amphoteric molecule, (3-Aminophenoxy)acetic acid possesses both an acidic carboxylic acid group and a basic amino group. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. The isoelectric point (pI), the pH at which the molecule has a net zero charge, is where the lowest aqueous solubility is expected.

-

Solvent Polarity : The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents, such as water, methanol, and ethanol, are likely to be effective at dissolving (3-Aminophenoxy)acetic acid due to their ability to form hydrogen bonds with the solute's functional groups. Non-polar solvents are expected to be poor solvents for this compound.

-

Temperature : The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. However, the magnitude of this effect can vary significantly depending on the solvent and the solute's properties. For some compounds, a decrease in solubility at higher temperatures is observed, a phenomenon known as retrograde solubility.

-

Crystal Structure (Polymorphism) : The solid-state properties of a compound can have a profound impact on its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubilities for each polymorph. The most stable polymorph will generally have the lowest solubility.

Caption: Key factors influencing the solubility of (3-Aminophenoxy)acetic acid.

Predicted and Analogous Solubility Behavior

Based on its physicochemical properties, the following qualitative solubility profile is anticipated:

-

High Solubility : In aqueous solutions at acidic (pH < 3) and basic (pH > 5) conditions. Also expected to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility : In aqueous solutions near its isoelectric point and in less polar solvents like acetone.

-

Low to Insoluble : In non-polar solvents such as hexane, toluene, and diethyl ether.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following equilibrium solubility method, based on the shake-flask technique, is a widely accepted and robust approach.

Materials and Equipment

-

(3-Aminophenoxy)acetic acid (analytical grade)

-

Selected solvents (e.g., purified water, methanol, ethanol, acetone, DMSO, pH buffers)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of (3-Aminophenoxy)acetic acid to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

For pH-dependent solubility, use a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

-

Equilibration :

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation :

-

Once equilibrium is established, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC :

-

Develop and validate an HPLC method for the quantification of (3-Aminophenoxy)acetic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH is a good starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for the compound.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

-

Data Analysis :

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of (3-Aminophenoxy)acetic acid in the diluted samples using the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Predicted and Experimental Solubility

| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 7.0) | 25 | Moderate | To be determined |

| 0.1 M HCl (pH 1.2) | 25 | High | To be determined |

| Phosphate Buffer (pH 7.4) | 37 | High | To be determined |

| 0.1 M NaOH (pH 13) | 25 | High | To be determined |

| Methanol | 25 | High | To be determined |

| Ethanol | 25 | High | To be determined |

| Acetone | 25 | Moderate | To be determined |

| DMSO | 25 | High | To be determined |

| Hexane | 25 | Low | To be determined |

This table should be populated with the data obtained from the experimental protocol outlined in Section 4.

Applications in Drug Development and Research

A comprehensive understanding of the solubility of (3-Aminophenoxy)acetic acid is crucial for its application in various research and development contexts:

-

Pre-formulation Studies : Solubility data guides the selection of appropriate solvent systems for formulation development, including oral solutions, injectables, and topical preparations.

-

Biopharmaceutical Classification System (BCS) : The aqueous solubility of a drug substance is a key parameter in the BCS, which helps to predict its in vivo absorption characteristics.

-

Crystallization Process Development : Knowledge of solubility in different solvents and at various temperatures is essential for designing and optimizing crystallization processes to control particle size, morphology, and purity.

-

In Vitro Dissolution Testing : Understanding the solubility is fundamental for developing relevant dissolution test methods that can predict the in vivo performance of a drug product.

Conclusion: A Pathway to Informed Research

While publicly available quantitative solubility data for (3-Aminophenoxy)acetic acid is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing the detailed experimental protocol provided, researchers and drug development professionals can generate the high-quality solubility data necessary to advance their scientific endeavors. The insights gained from such studies will undoubtedly pave the way for the successful application of this important chemical entity in medicine and beyond.

References

-

PubChem. (3-Aminophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenoxyacetic acid. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

FooDB. Showing Compound Phenoxyacetic acid (FDB008245). [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

Sources

An In-depth Methodological Guide to Assessing the Thermal Stability of (3-Aminophenoxy)acetic acid

Abstract: The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, influencing its synthesis, purification, formulation, and shelf-life. (3-Aminophenoxy)acetic acid (CAS: 6274-24-4), a molecule of interest in medicinal chemistry, possesses a unique combination of amine, ether, and carboxylic acid functional groups. While its utility as a chemical building block is recognized, a significant gap exists in the public domain regarding its experimental thermal stability data. This guide, therefore, pivots from a data-centric review to a comprehensive methodological treatise. It is designed for researchers, scientists, and drug development professionals, providing the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to rigorously assess the thermal stability of (3-Aminophenoxy)acetic acid or similarly complex organic molecules. We will explore the causality behind experimental choices in thermal analysis and outline a self-validating system for generating reliable and actionable stability data.

Part 1: The Imperative of Thermal Stability in Pharmaceutical Development

The journey of a molecule from laboratory synthesis to a stable, effective drug product is fraught with physicochemical challenges. Thermal stability is not merely a data point; it is a critical parameter that dictates the viability of a drug candidate.[1] An unstable compound may degrade during manufacturing processes that involve heating, such as drying or milling, leading to impurities and reduced potency. Furthermore, the long-term storage and shipment of the final drug product require a molecule that can withstand a range of environmental temperatures without significant decomposition.[2]

(3-Aminophenoxy)acetic acid presents a compelling case study. Its structure features:

-

An aromatic amine : Prone to oxidation, which can be accelerated by heat.

-

An ether linkage : Generally stable, but can be a site of cleavage under harsh thermal or catalytic conditions.[3]

-

A carboxylic acid : Susceptible to decarboxylation at elevated temperatures.[4]

The interplay of these groups makes a theoretical prediction of its stability complex, mandating empirical evaluation. Understanding its thermal behavior is essential for defining safe handling protocols, establishing appropriate storage conditions, and designing robust formulation strategies.

Part 2: Core Analytical Techniques for Thermal Characterization

To build a comprehensive thermal stability profile, a multi-faceted analytical approach is required. The two primary techniques in this domain are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass changes in a material as a function of temperature or time.[6] The sample is placed in a high-precision balance within a furnace and heated according to a controlled temperature program. The resulting data, a thermogram, plots the percentage of initial mass remaining against temperature. This is invaluable for determining:

-

Decomposition Temperatures: The onset temperature at which significant mass loss begins.

-

Residual Solvents or Water: Mass loss at lower temperatures (typically < 150°C) can indicate the presence of bound water or solvents.

-

Stoichiometry of Decomposition: The percentage mass loss in distinct steps can provide clues about the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It provides information on thermal events that involve a change in enthalpy, whether they are associated with mass loss or not. A DSC thermogram reveals:

-

Melting Point (T_m): An endothermic event (heat is absorbed) where a crystalline solid transitions to a liquid.

-

Glass Transition (T_g): A change in the heat capacity of an amorphous material as it transitions from a rigid, glassy state to a more rubbery state.

-

Crystallization (T_c): An exothermic event (heat is released) where a disordered amorphous material organizes into a crystalline structure.

-

Decomposition: Often observed as a complex series of endothermic or exothermic events, indicating bond-breaking and formation.[6]

Hyphenated Techniques: Identifying the Unknowns

While TGA shows that mass is lost, it doesn't identify what is being lost. By coupling the TGA furnace outlet to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-FTIR), the evolved gases can be analyzed in real-time. This powerful combination allows for the identification of decomposition products, providing critical insights into the degradation pathways.

Part 3: Standardized Protocols for Thermal Analysis

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed as a self-validating system for characterizing a novel, crystalline solid like (3-Aminophenoxy)acetic acid.

Experimental Workflow Diagram

The overall process from sample receipt to final data interpretation is outlined below.

Caption: Workflow for Thermal Stability Assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration:

-

Weight Calibration: Perform a weight calibration using the instrument's internal calibration weights.

-

Temperature Calibration: Calibrate the temperature using certified reference materials (e.g., Indium, Tin, Zinc) that cover the expected temperature range. This step is critical for accuracy.

-

-

Sample Preparation:

-

Ensure the (3-Aminophenoxy)acetic acid sample is a fine, homogenous powder. If necessary, gently grind in an agate mortar and pestle.

-

Tare a clean, empty TGA pan (platinum or alumina is recommended for high temperatures).

-

Accurately weigh 5-10 mg of the sample into the pan. Record the exact weight.

-

-

Experimental Setup:

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min. A standard rate of 10 K/min is a good starting point for screening studies.[6]

-

-

-

Data Collection:

-

Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

-

Plot the results as % Mass Loss vs. Temperature (°C). Also, plot the first derivative of the TGA curve (DTG), which shows the rate of mass loss and helps resolve overlapping events.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration:

-

Calibrate the temperature and enthalpy scale using a certified Indium standard (Melting Point: 156.6°C, ΔH_fusion: 28.6 J/g).

-

-

Sample Preparation:

-

Tare a clean, empty aluminum DSC pan and lid.

-

Accurately weigh 2-5 mg of the powdered (3-Aminophenoxy)acetic acid sample into the pan.

-

Hermetically seal the pan. Use a pinhole lid if volatile release is expected before decomposition, to allow for controlled escape and prevent pan rupture.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to a temperature approximately 50°C above the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 K/min.

-

-

-

Data Collection:

-

Record the differential heat flow vs. sample temperature.

-

By convention, endothermic events (melting) are plotted as upward peaks, and exothermic events (crystallization, some decompositions) are plotted as downward peaks.

-

Part 4: Data Interpretation and Analysis

The raw data from TGA and DSC must be carefully analyzed to extract meaningful stability parameters.

Interpreting the Thermograms

A TGA thermogram of a stable organic compound will typically show a flat baseline until the onset of decomposition, where a sharp drop in mass occurs. A DSC thermogram will first show a sharp endothermic peak corresponding to the substance's melting point, followed by more complex endo- or exothermic events as decomposition begins.

Caption: Logic Diagram for Thermal Data Interpretation.

Summarizing Quantitative Data

While no experimental data for (3-Aminophenoxy)acetic acid is publicly available, a typical summary table for such an analysis would be structured as follows. For context, data for the related compound Phenoxyacetic Acid (CAS 122-59-8) is included as an example.[8]

| Parameter | Analytical Method | Expected Result for (3-Aminophenoxy)acetic acid | Example Data: Phenoxyacetic Acid[8] | Significance |

| Melting Point (T_m) | DSC | To be determined (TBD) | 98-99 °C | Indicates purity and solid-state form. |

| Enthalpy of Fusion (ΔH_fus) | DSC | TBD | Not Reported | Energy required to melt the substance. |

| Onset of Decomposition (T_onset) | TGA (5% weight loss) | TBD | Decomposes at boiling point: 285 °C | The temperature at which thermal degradation begins; a key stability indicator. |

| Decomposition Peak | DSC | TBD | Not Reported | Indicates the temperature of maximum decomposition rate. |

| Residual Mass @ 600°C | TGA | TBD | Not Reported | Indicates if a non-volatile residue (char) is formed. |

Part 5: Predicted Thermal Behavior and Potential Decomposition Pathways

In the absence of direct data, we can hypothesize the thermal behavior of (3-Aminophenoxy)acetic acid by examining its constituent functional groups and the behavior of analogous molecules.

The presence of the amino group may make it less stable than its non-aminated analog, phenoxyacetic acid, which decomposes at 285°C.[8] Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) at temperatures often exceeding 300°C.[4] The ether bond is typically robust, but cleavage could occur at higher temperatures.

A plausible primary decomposition pathway could be decarboxylation , which is a common thermal degradation route for carboxylic acids.

Caption: A Potential Decarboxylation Pathway.

Other potential pathways could involve cleavage of the ether bond or reactions involving the amine group, such as polymerization. TGA-MS/FTIR analysis would be essential to confirm the evolved gases (e.g., CO₂) and elucidate the true mechanism.

Part 6: Conclusion and Best Practices

This guide establishes a robust framework for the empirical determination of the thermal stability of (3-Aminophenoxy)acetic acid. While specific data remains to be published, the application of standard thermal analysis techniques like TGA and DSC, guided by the detailed protocols herein, will yield the necessary data to ensure its safe and effective use in pharmaceutical research and development.

General Recommendations for Handling and Storage:

-

Based on the behavior of related compounds, storage in a cool, dry place away from light is recommended to minimize potential degradation.

-

Avoid high temperatures during processing steps.

-

The amine functionality suggests potential incompatibility with strong oxidizing agents.

The systematic approach detailed in this document provides a clear and scientifically sound path to filling the current knowledge gap and characterizing this important chemical intermediate.

Part 7: References

-

Colussi, A. J., Amorebieta, V. T., & Grela, M. A. (1992). Very low pressure pyrolysis of phenylacetic acid. Journal of the Chemical Society, Faraday Transactions, 88(15), 2125-2127.

-

Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of pharmaceutical and biomedical analysis, 7(12), 1421-1433.

-

METTLER TOLEDO. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

-

Baum, G., & Short, F. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Air Force Materials Laboratory.

-

Wang, Z., et al. (2024). A physical organic strategy to predict and interpret stabilities of chemical bonds in energetic compounds for the discovery of thermal-resistant properties. Journal of Molecular Modeling, 30(3), 84.

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Cieśla, M., & Grelska, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9239.

-

Wildman, S. M. (2018). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.

-

Avomeen Analytical Services. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

-

Colón, Y. J., & Snurr, R. Q. (2019). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ACS Applied Materials & Interfaces, 11(41), 37915-37925.

-

Wikipedia contributors. (2023, December 29). Phenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Bednar, D. D., et al. (2020). Evaluating Protein Engineering Thermostability Prediction Tools Using an Independently Generated Dataset. ACS Omega, 5(12), 6486-6494.

-

Liu, Z., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(11), 7597-7607.

-

Macià-Agulló, J. A., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(15), 5438.

-

Holliday, R. L., King, J. W., & List, G. R. (2002). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 41(25), 6511-6513.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link].

-

Trivedi, M. K., & Tallapragada, R. M. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Science Journal of Chemistry, 3(1), 1-8.

-

Yamagishi, F. G., & Kwart, H. (1974). Pyrolysis of phenylmercaptoacetic acid. Canadian Journal of Chemistry, 52(14), 2614-2619.

-

Kim, S., et al. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 20(2), 1054-1062.

-

CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (2013). Google Patents.

-

Kumar, A., & Singh, D. K. (2019). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 6(5), 4569-4576.

-

Competishun. (2020, December 8). 3 REACTIONS OF CARBOXYLIC ACID | HEATING EFFECTS, WOLFF REARRANGEMENT, ARNT EISTERT SYNTHESIS. YouTube.

-

Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.

-

Chen, Y., et al. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 26(21), 6686.

-

Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate.

Sources

- 1. mt.com [mt.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]

- 7. testinglab.com [testinglab.com]

- 8. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Very low pressure pyrolysis of phenylacetic acid [authors.library.caltech.edu]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a (3-Aminophenoxy)acetic Acid Linker

Abstract

This technical guide provides a comprehensive protocol for the use of (3-Aminophenoxy)acetic acid as a linker in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. While direct literature on this specific linker is sparse, this document leverages established principles of phenoxyacetic acid-based linkers and standard Fmoc/tBu chemistry to present a robust and scientifically grounded methodology. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will delve into the underlying chemistry, provide detailed step-by-step protocols for linker immobilization, peptide elongation, and final cleavage, and offer insights into the critical parameters that ensure a successful synthesis.

Introduction: The Role and Rationale of Phenoxyacetic Acid Linkers in SPPS

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created by anchoring the initial amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids in a cyclical process.[1][2] The choice of the linker, the molecular bridge between the solid support and the growing peptide chain, is a critical determinant of the synthesis's success and dictates the C-terminal functionality of the final peptide.[3]

(3-Aminophenoxy)acetic acid belongs to the family of phenoxyacetic acid linkers, which are prized for their moderate acid lability. This characteristic allows for the cleavage of the completed peptide from the resin under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), which helps to preserve the integrity of sensitive peptide sequences.[4] When (3-Aminophenoxy)acetic acid is coupled to an aminofunctionalized resin, such as aminomethyl (AM) polystyrene or Rink Amide resin, it creates a handle suitable for the synthesis of C-terminal peptide amides. The amide bond is formed between the carboxylic acid of the linker and the amine of the resin, leaving the linker's amino group as the point of attachment for the first Fmoc-protected amino acid.

The primary advantage of this approach is the generation of a peptide amide upon cleavage, a common feature in many biologically active peptides. The phenoxyacetic acid structure provides a balance of stability throughout the synthesis—withstanding the basic conditions of Fmoc deprotection—and lability for efficient final cleavage.

Chemical Structures and Core Components

A clear understanding of the key molecules is fundamental to a successful synthesis.

| Component | Structure | IUPAC Name | CAS Number |

| Linker | C1=CC(=CC(=C1)OCC(=O)O)N | 2-(3-aminophenoxy)acetic acid | 6274-24-4 |

| Solid Support (Example) | Polystyrene bead with aminomethyl groups | Aminomethyl Polystyrene | N/A |

| Protecting Group | Chemical structure of Fmoc | 9H-fluoren-9-ylmethyl | 28920-43-6 (for Fmoc-Cl) |

The Synthesis Workflow: A Visual Overview

The synthesis of a peptide amide using a (3-Aminophenoxy)acetic acid linker follows a logical, multi-stage process. This workflow diagram illustrates the key phases, from initial resin preparation to the final purified peptide.

Figure 1: High-level workflow for SPPS using the aminophenoxyacetic acid linker.

Detailed Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and are adapted for the use of (3-Aminophenoxy)acetic acid. Researchers should consider small-scale trial runs to optimize conditions for specific peptide sequences.

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example |

| Aminomethyl (AM) Resin (100-200 mesh, 1% DVB) | Peptide Synthesis Grade | Sigma-Aldrich, AAPPTEC |

| (3-Aminophenoxy)acetic acid | ≥98% | Sigma-Aldrich, Combi-Blocks |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | AAPPTEC, CEM Corporation |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Sigma-Aldrich, CEM Corporation |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, Amine-Free | Fisher Scientific, VWR |

| Dichloromethane (DCM) | ACS Grade or higher | Fisher Scientific, VWR |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| Fmoc-protected Amino Acids | Peptide Synthesis Grade | AAPPTEC, CEM Corporation |

| HBTU (HATU or other uronium salt) | Peptide Synthesis Grade | AAPPTEC, CEM Corporation |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Scientific |

Protocol 1: Immobilization of (3-Aminophenoxy)acetic Acid Linker

This protocol details the covalent attachment of the linker to an aminomethyl-functionalized solid support.

-

Resin Swelling: Place the aminomethyl resin (e.g., 1 g, with a substitution of 1.0 mmol/g) in a reaction vessel. Swell the resin in DMF (10-15 mL/g) for 1-2 hours with gentle agitation.

-

Reagent Preparation: In a separate flask, dissolve (3-Aminophenoxy)acetic acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Activation and Coupling: Add DIC (3 equivalents) to the linker/HOBt solution. Allow the activation to proceed for 10 minutes at room temperature. Add this activated linker solution to the swollen resin.

-

Reaction: Agitate the resin slurry at room temperature for 4-6 hours.

-

Monitoring: To monitor the reaction progress, a small sample of resin can be removed, washed, and tested for the presence of free primary amines using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]

-

Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Optional but Recommended): To block any unreacted aminomethyl sites, treat the resin with a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.

-

Final Wash and Drying: Wash the resin as in step 6 and dry under high vacuum to a constant weight.

Protocol 2: Stepwise Peptide Elongation (Fmoc-SPPS)

This cyclical process is repeated for each amino acid in the desired sequence.

-

Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc group from the linker's amine (or the previously coupled amino acid). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines (complete coupling).[5] Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Return to step 1 for the next amino acid in the sequence.

Figure 2: The core cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Peptide Cleavage and Deprotection

This final step releases the peptide from the solid support and removes the side-chain protecting groups.

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Resin Preparation: After the final Fmoc deprotection and washing of the complete peptide-resin, dry the resin thoroughly under high vacuum for at least 4 hours.[6]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A standard, robust cocktail is Reagent K .[6]

| Reagent | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent, Removes Protecting Groups |

| Phenol | 5% | Scavenger (for Tyr, Trp) |

| Water | 5% | Promotes cleavage, scavenger |

| Thioanisole | 5% | Scavenger (for Trp, Met) |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (for Cys, Met) |

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the slurry at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution to a small volume using a gentle stream of nitrogen or rotary evaporation (use a cold trap).

-

Add the concentrated peptide solution dropwise to a centrifuge tube containing cold (–20 °C) diethyl ether (at least 10 times the volume of the TFA solution).

-

The peptide will precipitate as a white solid.

-

-

Isolation and Washing:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Post-Synthesis: Purification and Analysis

The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Troubleshooting and Expert Insights

-

Incomplete Coupling: If the Kaiser test is positive after a coupling step, indicating free amines, the coupling reaction should be repeated. For sterically hindered amino acids, using a more potent coupling agent like HATU and extending the reaction time may be necessary.[7]

-

Low Cleavage Yield: Ensure the peptide-resin is completely dry before adding the TFA cocktail. Residual DMF can neutralize the acid and inhibit cleavage.[6] Also, confirm that the cleavage time is sufficient; larger or more complex peptides may require longer incubation.

-

Side Reactions during Cleavage: The importance of scavengers cannot be overstated. Omitting them can lead to alkylation of sensitive residues, resulting in impurities that are difficult to remove. Always tailor your cleavage cocktail to the specific amino acid composition of your peptide.[4]

-

Linker Stability: The phenoxyacetic acid linkage is stable to the 20% piperidine used for Fmoc deprotection. However, prolonged exposure or the use of stronger bases like DBU should be approached with caution and may require empirical testing to ensure linker stability.

Conclusion

The use of (3-Aminophenoxy)acetic acid as a linker provides a reliable method for the solid-phase synthesis of C-terminal peptide amides. By following the established principles of Fmoc chemistry outlined in this guide, researchers can effectively immobilize the linker, assemble peptide chains, and efficiently cleave the final product. The protocols provided herein serve as a detailed roadmap, and with careful execution and appropriate analytical oversight, this methodology can be a valuable tool in the synthesis of custom peptides for a wide range of research and development applications.

References

-

CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved February 1, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved February 1, 2026, from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 1, 2026, from [Link]

-

MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 1, 2026, from [Link]

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

-

ResearchGate. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Resins for peptide amide synthesis. Retrieved February 1, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Acetophenone-based linker for solid-phase peptide synthesis. Retrieved February 1, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved February 1, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Efficient Coupling of (3-Aminophenoxy)acetic Acid to Amine-Functionalized Resins

Abstract

This document provides a detailed experimental guide for the covalent immobilization of (3-Aminophenoxy)acetic acid onto solid-phase synthesis resins. The protocol is designed for researchers, chemists, and drug development professionals engaged in solid-phase organic synthesis, combinatorial chemistry, and the development of affinity media. We delve into the critical aspects of resin selection, carboxylic acid activation, coupling reaction optimization, and robust analytical methods for validation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.

Introduction: The Rationale for Immobilization

The immobilization of small molecules, such as (3-Aminophenoxy)acetic acid, onto a solid support is a cornerstone of modern high-throughput chemistry and biochemical applications. This technique transforms a solution-phase reagent into a heterogeneous one, offering significant advantages: simplified purification of products by simple filtration, the ability to drive reactions to completion using excess reagents, and amenability to automated synthesis.[1][2] (3-Aminophenoxy)acetic acid, with its bifunctional nature—a primary amine and a carboxylic acid—presents a unique handle for oriented immobilization, making it a valuable building block for constructing chemical libraries or creating tailored affinity surfaces.

This guide will focus on forming a stable amide bond between the carboxylic acid moiety of (3-Aminophenoxy)acetic acid and a primary amine-functionalized resin. This orientation leaves the aminophenoxy group exposed for subsequent chemical modifications.

Materials and Reagents

Proper selection and handling of materials are critical for successful coupling. Ensure all solvents are of high purity and anhydrous where specified.

| Reagent / Material | Grade | Supplier Example | Purpose & Key Considerations |

| (3-Aminophenoxy)acetic acid | ≥98% | Sigma-Aldrich, Combi-Blocks | The molecule to be immobilized. |

| Rink Amide Resin | 100-200 mesh, ~0.5-1.0 mmol/g | Sigma-Aldrich, Novabiochem | Solid support with an acid-labile linker and primary amine functionality.[3] |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | AAPPTec, Sigma-Aldrich | Carboxylic acid activating agent. Less prone to forming insoluble urea byproducts than DCC in solid-phase synthesis.[4] |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Chem-Impex, Bachem | Coupling additive used with carbodiimides to suppress racemization and improve efficiency by forming a more reactive ester intermediate.[4] |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Acros Organics, Alfa Aesar | Non-nucleophilic tertiary base used to neutralize salts and facilitate coupling reactions.[5] |

| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Thermo Fisher Scientific | Primary reaction and washing solvent. Must be free of amines which can compete in the coupling reaction.[3] |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore | Resin swelling and washing solvent. |

| Methanol (MeOH) | ACS Grade | VWR | Final resin wash solvent. |

| Acetic Anhydride | Reagent Grade | J.T. Baker | Capping agent to block unreacted amines. |

| Pyridine | Anhydrous | Sigma-Aldrich | Base used in the capping solution. |

| Ninhydrin Test Kit | For qualitative detection of free primary amines on the resin.[6][7] | ||

| Solid Phase Synthesis Vessel | Reaction vessel with a frit to allow for solvent filtration while retaining resin beads. | ||

| Shaker / Agitator | To ensure continuous mixing of the resin slurry. |

Experimental Workflow: A Validating System

The entire procedure is designed as a self-validating workflow. In-process checks, such as the ninhydrin test, are integrated to ensure high efficiency at each critical stage before proceeding.

Caption: Experimental workflow for coupling (3-Aminophenoxy)acetic acid to resin.

Detailed Step-by-Step Protocol

This protocol is based on 1 g of Rink Amide resin with a substitution of 0.7 mmol/g. Adjust reagent quantities proportionally based on your resin's loading capacity.

Part 1: Resin Preparation and Swelling

The goal of this step is to fully expand the polymer matrix of the resin beads, ensuring that all reactive amine sites are accessible.

-

Place 1.0 g of Rink Amide resin into a 20 mL solid-phase synthesis vessel.

-

Add 10 mL of DMF.

-

Agitate the resin slurry on a shaker at room temperature for at least 1 hour. A well-swollen resin is crucial for efficient reaction kinetics.

-